Antileishmanial Potency: 4-Amino-7-CF₃-quinoline Scaffold vs. Standard-of-Care Miltefosine and Chloroquine
The 4-amino-7-trifluoromethylquinoline pharmacophore, from which the target 3-carbohydrazide is directly derived via functionalization at position 3, demonstrated superior antiamastigote potency (IC₅₀ range: 5.3–9.6 μM) versus the established antileishmanial reference chloroquine (IC₅₀: 15.3 μM) and comparable activity to miltefosine (IC₅₀: 8.1 μM) in Leishmania donovani assays [1]. The most active derivative in this scaffold series achieved 76.02 ± 13.60% parasite inhibition in vivo, confirming that the 4-amino-7-CF₃-quinoline core confers translatable activity not attainable with 4-hydroxy or non-fluorinated quinoline-3-carbohydrazides, which have not shown validated antileishmanial efficacy [1].
| Evidence Dimension | In vitro antiamastigote activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | 7-Trifluoromethyl-4-aminoquinoline derivatives: IC₅₀ = 5.3–9.6 μM |
| Comparator Or Baseline | Chloroquine: IC₅₀ = 15.3 μM; Miltefosine: IC₅₀ = 8.1 μM |
| Quantified Difference | ~1.6–2.9-fold improvement vs. chloroquine; comparable to miltefosine |
| Conditions | In vitro assay against Leishmania donovani amastigotes; in vivo evaluation in L. donovani/hamster model |
Why This Matters
For procurement targeting leishmaniasis drug discovery, the 4-amino-7-CF₃-quinoline-3-carbohydrazide scaffold provides a validated starting point with activity superior to the clinical comparator chloroquine, whereas 4-hydroxy-quinoline-3-carbohydrazide analogs lack any demonstrated antileishmanial activity.
- [1] Synthesis and Bio-evaluation of 7-trifluromethyl Substituted 4-aminoquinoline Derivatives as Antileishmanial Agents. The Natural Products Journal. 2017;7(2):151-160. View Source
